Convallatoxin

Na⁺/K⁺-ATPase inhibition ion flux cardenolide potency ranking

Convallatoxin (CAS 508-75-8) is an essential reference for Na⁺/K⁺-ATPase, P-gp, and cytotoxicity research. Unlike digoxin/digitoxin, it inhibits palytoxin-induced K⁺ release at 20 µM and is a validated P-gp substrate (Km 1.1 mM, Val982). With IC₅₀ 0.9 µM in PTX assays, it bridges cymarin and ouabain potency. Its L-rhamnose sugar confers distinct pharmacology and submicromolar anti-cancer activity. Substitution with clinical glycosides introduces uncontrolled variables. For SAR, transporter, and vascular studies, choose convallatoxin.

Molecular Formula C29H42O10
Molecular Weight 550.6 g/mol
CAS No. 508-75-8
Cat. No. B1669428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConvallatoxin
CAS508-75-8
Synonymsconvallatoxin
corglycon
corglycone
korglycon
strophanthidin-alpha-L-rhamnoside
Molecular FormulaC29H42O10
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O
InChIInChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,20+,22-,23+,24+,25-,26+,27-,28-,29-/m0/s1
InChIKeyHULMNSIAKWANQO-JQKSAQOKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in water
Soluble in alcohol, acetone;  slightly soluble in chloroform, ethyl acetate;  practically insoluble in ether, petroleum ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Convallatoxin (CAS 508-75-8): Sourcing Guide for the Research-Grade Cardenolide Glycoside


Convallatoxin (CAS 508-75-8) is a cardenolide cardiac glycoside consisting of the aglycone strophanthidin linked to an L-rhamnose sugar moiety at the 3-position [1]. It functions as a potent inhibitor of the Na⁺/K⁺-ATPase enzyme [2] and is isolated primarily from Convallaria majalis (lily-of-the-valley) and Adonis species [3]. Unlike many clinically used digitalis glycosides, convallatoxin is employed exclusively as a research tool in pharmacology, oncology, and cell signaling studies due to its narrow therapeutic index and distinct molecular interactions with transport proteins such as P-glycoprotein (P-gp) [4].

Why Convallatoxin Cannot Be Interchanged with Generic Cardiac Glycosides in Research


The cardenolide class exhibits substantial functional divergence despite a shared core structure. Convallatoxin's specific L-rhamnose sugar moiety confers distinct pharmacological properties compared to glycosides bearing digitoxose sugars (e.g., digoxin, digitoxin) or those lacking a sugar entirely (aglycones) [1]. Direct head-to-head studies demonstrate that convallatoxin, ouabain, and cymarin inhibit palytoxin-induced K⁺ release and vascular contraction, whereas digoxin and digitoxin fail to do so at equivalent concentrations [2]. Furthermore, convallatoxin exhibits a unique P-gp transport profile (Km 1.1 mM) with Val982 identified as a critical residue, a finding that distinguishes it from other digitalis-like compounds [3]. Consequently, substituting convallatoxin with another cardiac glycoside introduces uncontrolled variables in transporter studies, cytotoxicity assays, and mechanistic investigations of Na⁺/K⁺-ATPase-mediated signaling.

Convallatoxin (508-75-8) Quantitative Differentiation Evidence Guide


Na⁺/K⁺-ATPase Inhibitory Activity: Convallatoxin vs. Cymarin vs. Ouabain in PTX-Induced K⁺ Release

In a standardized palytoxin (PTX)-induced K⁺ release assay using rabbit erythrocytes, convallatoxin demonstrated an IC₅₀ of 0.9 μM for inhibiting K⁺ release. This places convallatoxin intermediate in potency between cymarin (IC₅₀ = 0.42 μM) and ouabain (IC₅₀ = 2.3 μM), and approximately 100-fold more potent than the clinically used glycosides digitoxin (IC₅₀ = 88 μM) and digoxin (IC₅₀ = 90 μM) [1]. Critically, the corresponding aglycones (ouabagenin, convallatoxigenin/strophanthidin, cymarigenin) failed to inhibit K⁺ release even at 10 μM, instead competitively antagonizing the glycosides' inhibitory effects [1]. This demonstrates that the sugar moiety is essential for the observed activity and that convallatoxin's single L-rhamnose confers potency advantages over the tri-digitoxose-bearing digoxin and digitoxin in this model [2].

Na⁺/K⁺-ATPase inhibition ion flux cardenolide potency ranking

Cytotoxic Activity in Colon Cancer Cells: Convallatoxin vs. Digitoxin vs. Digoxin

In a comprehensive screening of cardiac glycosides against colorectal cancer cell lines, convallatoxin was identified among the most potent compounds, exhibiting submicromolar IC₅₀ values across multiple colon cancer models [1]. By comparison, the clinically used cardiac glycosides digitoxin and digoxin demonstrated substantially lower cytotoxic activity, with IC₅₀ values ranging from 0.27 to 4.1 μM [1]. In a separate study evaluating SW480 human colon cancer cells, convallatoxin was among five cardenolides assessed, with the class representative oleandrin exhibiting an IC₅₀ of 0.02 μM against SW480 cells versus 0.56 μM against normal NCM460 colon cells, demonstrating a 28-fold selectivity window [2]. These data establish convallatoxin as belonging to the high-potency submicromolar tier of cardenolides, distinct from the comparatively weaker anti-proliferative activity of the clinically approved digitoxin and digoxin in this cancer indication [1].

cancer pharmacology cytotoxicity colorectal cancer cardenolide

P-Glycoprotein Substrate Affinity and Molecular Determinants: Convallatoxin vs. Other Digitalis-Like Compounds

Convallatoxin was definitively identified as a P-glycoprotein (P-gp) substrate with a Km of 1.1 ± 0.2 mM in a vesicular transport assay using human P-gp-overexpressing HEK293 cell membranes [1]. Among 14 digitalis-like compounds (DLCs) screened, convallatoxin was one of the select few confirmed as P-gp substrates. Importantly, site-directed mutagenesis studies comparing convallatoxin with the reference substrate N-methyl quinidine (NMQ) revealed differential molecular recognition: Phe343 was more critical for NMQ transport, whereas Val982 was uniquely essential for convallatoxin transport by P-gp [1]. In vivo confirmation in rats demonstrated that co-administration with the P-gp inhibitor elacridar significantly increased convallatoxin concentrations in brain and kidney cortex, establishing the functional relevance of this transport pathway for tissue distribution [1].

P-glycoprotein transporter pharmacology pharmacokinetics drug-drug interaction

Functional Differentiation in Vascular Smooth Muscle: Convallatoxin vs. Digoxin vs. Digitoxin

In rabbit aortic vascular smooth muscle, convallatoxin (2 × 10⁻⁵ M) effectively inhibited both palytoxin (PTX)-induced contraction and the associated loss of tissue potassium [1]. This inhibitory activity was shared with ouabain and cymarin (both at 2 × 10⁻⁵ M), both of which also possess single-sugar moieties. In stark contrast, digoxin and digitoxin—which contain three digitoxose sugar units—completely failed to inhibit PTX-induced responses at the identical 2 × 10⁻⁵ M concentration, as did all aglycones (ouabagenin, convallatoxigenin/strophanthidin, cymarigenin) [1]. Notably, all cardiotonic steroids tested (including convallatoxin, digoxin, and digitoxin) equally inhibited the K⁺ reuptake and norepinephrine-induced contraction relaxation at 2 × 10⁻⁵ M, confirming that the differential PTX-response inhibition is not attributable to general Na⁺/K⁺-ATPase pump inhibition but rather to sugar moiety-specific interactions [1].

vascular pharmacology palytoxin antagonism smooth muscle contraction sugar moiety

Convallatoxin (508-75-8): Evidence-Backed Research and Industrial Application Scenarios


Na⁺/K⁺-ATPase Structure-Activity Relationship (SAR) and Cardiac Glycoside Mechanistic Studies

Convallatoxin serves as a critical reference compound for SAR studies investigating the role of the sugar moiety in cardiac glycoside pharmacology. With a single L-rhamnose sugar and an intermediate IC₅₀ of 0.9 μM in PTX-induced K⁺ release assays, it provides a quantitative benchmark between cymarin (0.42 μM) and ouabain (2.3 μM) while remaining approximately 100-fold more potent than the tri-digitoxose-bearing digoxin and digitoxin [1]. Researchers investigating the molecular determinants of Na⁺/K⁺-ATPase inhibition, sugar-dependent functional effects, or aglycone-versus-glycoside comparisons require convallatoxin as a distinct reference point.

P-Glycoprotein (ABCB1) Transporter Substrate Characterization and Drug-Drug Interaction Modeling

Convallatoxin is a uniquely validated P-gp substrate with a characterized Km (1.1 ± 0.2 mM) and identified critical binding residue Val982 [2]. Unlike digoxin, which is the canonical clinical P-gp substrate, convallatoxin offers a structurally distinct cardiac glycoside scaffold for probing P-gp substrate specificity, mutagenesis mapping, and species-dependent transport differences. Its confirmed in vivo P-gp-dependent brain and kidney distribution makes it a valuable tool for studying transporter-mediated tissue partitioning and potential CNS exposure modulation via P-gp inhibition [2].

Colorectal and Lung Cancer Cytotoxicity Screening and Cardiotonic Steroid Oncology Research

Convallatoxin belongs to the high-potency submicromolar tier of cardenolides with demonstrated cytotoxic activity against colon cancer cell lines, in contrast to the weaker activity of clinically used digitoxin and digoxin (IC₅₀ values up to 4.1 μM) [3]. Researchers screening natural products for anti-cancer activity, investigating Na⁺/K⁺-ATPase as an oncology target, or studying cardenolide-induced apoptosis and autophagy pathways should select convallatoxin over digoxin or digitoxin when submicromolar potency and mechanistic studies of non-clinical cardenolides are required [3].

Palytoxin Antagonism and Vascular Smooth Muscle Pharmacology

For studies involving palytoxin-induced ion flux, vascular contraction, or K⁺ release, convallatoxin is functionally distinct from digoxin and digitoxin. At 20 μM, convallatoxin inhibits PTX-induced contraction and K⁺ loss in rabbit aorta, whereas digoxin and digitoxin show no inhibitory activity under identical conditions [4]. This sugar moiety-dependent divergence makes convallatoxin an essential positive control for PTX antagonism experiments and vascular pharmacology assays where digoxin or digitoxin would yield false-negative results [4].

Technical Documentation Hub

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